molecular formula C12H12N6 B4380238 1-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-tetrazole

1-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-tetrazole

Cat. No.: B4380238
M. Wt: 240.26 g/mol
InChI Key: KDNMJUCXLQCFMW-UHFFFAOYSA-N
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Description

1-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings

Properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-10-4-2-3-5-11(10)8-17-7-6-12(14-17)18-9-13-15-16-18/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNMJUCXLQCFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-tetrazole typically involves the reaction of 2-methylbenzyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and tetrazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-tetrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylbenzyl)piperazine
  • 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable scaffold for the development of new bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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